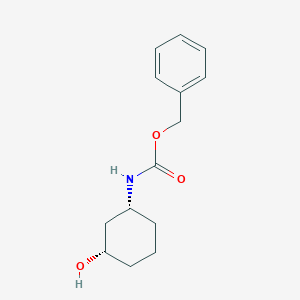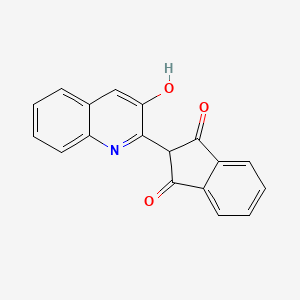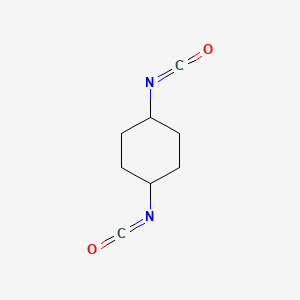
1,4-Diisocyanatocyclohexane
概要
説明
1,4-Diisocyanatocyclohexane, also known as 1,4-Cyclohexane diisocyanate, is a chemical compound with the molecular formula C8H10N2O2 . It has an average mass of 166.177 Da and a monoisotopic mass of 166.074234 Da . It is also known by other names such as 1,4-Diisocyanatocyclohexan in German, this compound in French, and 1,4-CYCLOHEXYLENE DIISOCYANATE .
Synthesis Analysis
The synthesis of this compound involves polycondensation reactions . For example, mixed aromatic/alicyclic polyimides were prepared by polycondensation reactions of trans-1,4-cyclohexane diisocyanate CHDI with PMDA, BTDA, and 6FDA . The intermediate reactivity observed for CHDI allows the preparation of polyurethanes .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two isocyanate groups attached at the 1 and 4 positions . The isocyanate group (-N=C=O) is a functional group consisting of a nitrogen atom, a carbon atom, and an oxygen atom. The presence of these isocyanate groups gives this compound its unique reactivity.Chemical Reactions Analysis
This compound is involved in the formation of polyurethanes through reactions with compounds containing alcohol (hydroxyl) groups . The isocyanate groups react with the hydroxyl groups to form urethane linkages, which are the basis of polyurethane structures .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.21±0.1 g/cm3 . It has a melting point of 55℃ and a boiling point of 136℃ at 15 Torr . The flash point is 94.7°C, and it has a vapor pressure of 0.0368mmHg at 25°C . The refractive index is 1.567 .科学的研究の応用
Polyurethane Elastomers
Trans-1,4-bis(isocyanatomethyl)cyclohexane, a novel cycloaliphatic diisocyanate, has been developed to improve the performance of polyurethane elastomers (PUEs). These PUEs are prepared using this cycloaliphatic diisocyanate, polyester polyol, and 1,4-butanediol as a chain extender. Compared to PUEs made with traditional diisocyanates, those based on 1,4-H6XDI exhibit superior properties such as higher elasticity, improved heat resistance, and better light stability due to the symmetric structure of 1,4-H6XDI, which facilitates better crystallization of the hard segment chains and formation of hydrogen bonds (Yamasaki et al., 2017).
Enhancing Tensile Strength of HTPB
The influence of diols such as 1,4-butanediol (BDO) and 1,4-cyclohexane dimethanol (CHDM) on the mechanical properties of hydroxyl-terminated polybutadiene (HTPB) has been studied. The diisocyanates used, including IPDI, HDI, and H12MDI, show varied effects on the tensile strength of HTPB, with the combination of H12MDI and BDO providing the highest tensile strength. This suggests that the specific choice of diisocyanate and diol can significantly influence the mechanical properties of the resulting polymer (Wingborg, 2002).
Biocompatibility and Hemocompatibility of Polyether Urethanes
Polyether urethanes synthesized with various isocyanates, including trans-1,4-cyclohexylene diisocyanate, have been evaluated for their biocompatibility and hemocompatibility. These properties are critical for biomedical applications, and the choice of diisocyanate significantly impacts the cytotoxicity and compatibility with blood elements of the resulting polymers. Lysine diisocyanate-based polyurethanes, in particular, showed lower cytotoxicity and better hemocompatibility compared to other tested polyurethanes (Basterretxea et al., 2016).
Safety and Hazards
1,4-Diisocyanatocyclohexane is classified as acutely toxic if swallowed, inhaled, or in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dusts or mists, and to use only outdoors or in a well-ventilated area .
作用機序
Biochemical Pathways
The biochemical pathways affected by 1,4-Diisocyanatocyclohexane are currently unknown . More research is needed to understand the compound’s role in biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect this compound is currently unavailable .
生化学分析
Biochemical Properties
1,4-Diisocyanatocyclohexane plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of urea linkages. This interaction can modify the structure and function of proteins, potentially affecting enzyme activity and protein-protein interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn can activate various signaling pathways involved in cell survival and apoptosis. Additionally, it can affect the expression of genes related to detoxification and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins, such as lysine residues. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by modifying transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to chronic cellular stress and potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as inflammation, tissue damage, and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic responses. It is crucial to determine the safe dosage range to minimize potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its toxicity and biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to albumin can facilitate its transport in the bloodstream, while interactions with cellular transporters can influence its uptake and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. These interactions can modulate the compound’s effects on cellular processes .
特性
IUPAC Name |
1,4-diisocyanatocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDQYCEEKCBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062521, DTXSID50884397, DTXSID301305022 | |
| Record name | 1,4-Cyclohexane diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Diisocyanatocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2556-36-7, 7517-76-2, 7517-77-3 | |
| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Cyclohexane diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane diisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexane diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Diisocyanatocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diisocyanatocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexane, 1,4-diisocyanato-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



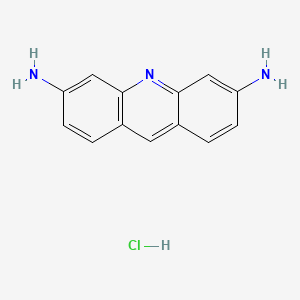
![4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3429495.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3429507.png)
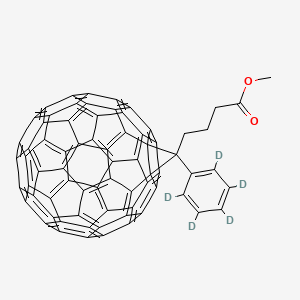
![5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole](/img/structure/B3429518.png)
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)
